N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide
Description
N,N-Diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative with a carboxamide group at position 3, an aromatic anilino substituent at position 4, and a methyl group at position 7. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties . Its structural uniqueness lies in the combination of a lipophilic N,N-diethyl carboxamide group, a fluorine- and methyl-substituted anilino moiety, and a 7-methyl group on the naphthyridine core. These features may enhance bioavailability and target binding compared to simpler analogs .
Properties
IUPAC Name |
N,N-diethyl-4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-5-26(6-2)21(27)17-12-23-20-16(9-7-14(4)24-20)19(17)25-15-8-10-18(22)13(3)11-15/h7-12H,5-6H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGVJUASKYZHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)F)C)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Fluoro-Substituted Phenyl Group: This step involves the coupling of the naphthyridine core with a fluoro-substituted phenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Addition of Diethylamino and Carboxamide Functionalities:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : X-ray crystallography (using SHELX software ) and NMR data (e.g., ) confirm substituent positions and hydrogen-bonding interactions critical for activity.
- Synthetic Advancements: Optimized methods (e.g., sonochemistry ) could streamline the synthesis of the target compound, improving scalability for preclinical studies.
Biological Activity
N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide, with the CAS number 1251702-96-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251702-96-1 |
| Molecular Formula | C21H23FN4O |
| Molecular Weight | 366.4 g/mol |
Inhibition of Enzymatic Activity
Research indicates that this compound may exhibit inhibitory effects on certain enzymes, potentially impacting pathways involved in cell proliferation and survival. Enzyme inhibition can lead to altered metabolic processes within cells, which is a common mechanism for therapeutic agents targeting cancer and other diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with nucleic acid synthesis.
Case Study 1: Anticancer Properties
In a study evaluating the anticancer potential of the compound, it was tested against various cancer cell lines. The results demonstrated significant cytotoxicity in human breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | Result |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM |
| Anticancer | A549 (Lung Cancer) | IC50 = 20 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
